(3S,4R)-(213C)Oxolane-2,3,4-triol
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Description
(3S,4R)-(213C)Oxolane-2,3,4-triol, also known as this compound, is a useful research compound. Its molecular formula is C4H8O4 and its molecular weight is 121.096. The purity is usually 95%.
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Mechanism of Action
Target of Action
D-Threose-13C, also known as (3S,4R)-(213C)Oxolane-2,3,4-triol, is a compound that has been studied for its potential medical and biochemical applications . .
Mode of Action
It is believed to act on multiple pathways, including the regulation of glucose metabolism and the immune system . Additionally, D-Threose-13C is thought to act on mitochondria and the endoplasmic reticulum, and regulate the expression of genes involved in glucose metabolism .
Biochemical Pathways
D-Threose-13C is involved in various biochemical pathways. It has been shown to increase glucose uptake in cells and improve glucose tolerance in diabetic mice . Furthermore, D-Threose-13C has been found to reduce inflammation and improve cardiovascular health . It has also been found to reduce oxidative stress and improve mitochondrial function .
Result of Action
D-Threose-13C has been found to have multiple biochemical and physiological effects. It has been shown to increase glucose uptake in cells, improve glucose tolerance in diabetic mice, reduce inflammation, improve cardiovascular health, reduce oxidative stress, and improve mitochondrial function .
Biochemical Analysis
Biochemical Properties
D-Threose-13C: plays a significant role in biochemical reactions, particularly in the study of carbohydrate metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of glucose and mannose derivatives, which are crucial for energy production and storage in cells . The interactions of D-Threose-13C with enzymes such as aldolases and isomerases facilitate the conversion of this compound into other essential sugars, thereby influencing metabolic flux and metabolite levels.
Cellular Effects
The effects of D-Threose-13C on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, D-Threose-13C has been shown to affect the carbonyl migration and epimerization processes in sugars, which are critical for maintaining cellular homeostasis . Additionally, it impacts the biosynthesis of nucleic acids and proteins, thereby affecting overall cellular function and health.
Molecular Mechanism
At the molecular level, D-Threose-13C exerts its effects through specific binding interactions with biomolecules. It can act as a substrate for various enzymes, leading to enzyme activation or inhibition. For instance, the binding of D-Threose-13C to aldolases results in the cleavage and formation of carbon-carbon bonds, which are essential for the synthesis of complex carbohydrates . Furthermore, D-Threose-13C can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Threose-13C change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that D-Threose-13C remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies . Its degradation can lead to the formation of by-products that may have different biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of D-Threose-13C vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and improve cellular function. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical outcomes without causing harm to the organism.
Metabolic Pathways
D-Threose-13C: is involved in several metabolic pathways, including glycolysis and the pentose phosphate pathway. It interacts with enzymes such as hexokinases and transketolases, which are essential for the conversion of glucose and other sugars into energy and biosynthetic precursors. The presence of D-Threose-13C in these pathways allows researchers to study the dynamics of metabolic flux and the regulation of metabolite levels in cells.
Transport and Distribution
Within cells and tissues, D-Threose-13C is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of D-Threose-13C in various cellular compartments, ensuring its availability for metabolic processes . The distribution of D-Threose-13C can also affect its accumulation in specific tissues, influencing its overall biochemical effects.
Subcellular Localization
The subcellular localization of D-Threose-13C is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, D-Threose-13C may be localized to the cytoplasm or mitochondria, where it participates in energy production and other metabolic processes . The precise localization of D-Threose-13C ensures its effective involvement in cellular functions and biochemical reactions.
Properties
IUPAC Name |
(3S,4R)-(213C)oxolane-2,3,4-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m1/s1/i4+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAORJIQYMIRHF-GHNFDQGXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([13CH](O1)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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